3(2H)-Thiophenone, 5-ethyl-2-methyl-
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Overview
Description
5-ETHYL-2-METHYL-THIOPHEN-3-ONE is a thiophene derivative, a class of heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 5-ETHYL-2-METHYL-THIOPHEN-3-ONE, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the condensation of various substrates under specific conditions, such as the use of catalysts or specific solvents .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium methoxide, and thioglycolic acid derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fiesselmann synthesis generates 3-hydroxy-2-thiophene carboxylic derivatives .
Scientific Research Applications
5-ETHYL-2-METHYL-THIOPHEN-3-ONE, like other thiophene derivatives, has significant applications in scientific research. In medicinal chemistry, thiophene derivatives are explored for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . In material science, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of thiophene derivatives involves interactions with various molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Thiophene derivatives are unique due to their sulfur-containing heterocyclic structure. Similar compounds include furan and pyrrole derivatives, which contain oxygen and nitrogen atoms, respectively, instead of sulfur . Thiophene derivatives often exhibit different chemical reactivity and biological activity compared to these analogs, making them valuable in various applications .
Properties
CAS No. |
57556-03-3 |
---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
5-ethyl-2-methylthiophen-3-one |
InChI |
InChI=1S/C7H10OS/c1-3-6-4-7(8)5(2)9-6/h4-5H,3H2,1-2H3 |
InChI Key |
PGSGMVFKLJGMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C(S1)C |
Origin of Product |
United States |
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